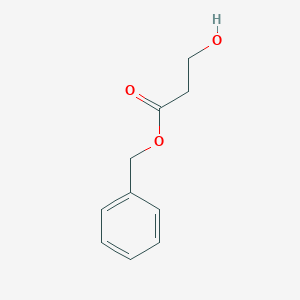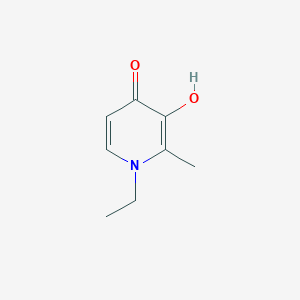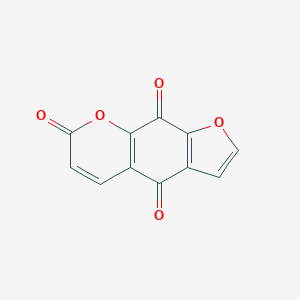
Alpha-spinastérone
Vue d'ensemble
Description
α-Spinasterone: is a plant-derived compound belonging to the class of phytosterols. It is a stigmastane-type sterol found in various plant sources such as spinach and Gordonia ceylanica . This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antibacterial properties .
Applications De Recherche Scientifique
Chemistry: α-Spinasterone is used as a precursor in the synthesis of other complex molecules. Its unique structure makes it a valuable starting material for various chemical transformations .
Biology: In biological research, α-Spinasterone is studied for its potential as an anti-inflammatory and antioxidant agent. It has shown promise in modulating biological pathways related to inflammation and oxidative stress .
Medicine: α-Spinasterone’s anti-inflammatory and antioxidant properties make it a candidate for developing new therapeutic agents. It is being investigated for its potential in treating conditions such as arthritis and neurodegenerative diseases .
Industry: In the industrial sector, α-Spinasterone is used in the formulation of cosmetics and skincare products due to its beneficial effects on skin health .
Mécanisme D'action
Target of Action
Alpha-Spinasterone primarily targets Transient Receptor Potential Vanilloid 1 (TRPV1) and Cyclooxygenases (COX-1 and COX-2) . TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of noxious stimuli, while COX-1 and COX-2 are key enzymes in the biosynthesis of prostanoids, which are involved in inflammation and pain .
Mode of Action
Alpha-Spinasterone acts as an antagonist of TRPV1 , inhibiting its activity . It also inhibits the activities of COX-1 and COX-2 , with IC50 values of 16.17 μM and 7.76 μM, respectively . By inhibiting these targets, alpha-Spinasterone can exert its anti-inflammatory, antidepressant, antioxidant, and antinociceptive effects .
Biochemical Pathways
The inhibition of COX-1 and COX-2 by alpha-Spinasterone affects the prostaglandin synthesis pathway , leading to a decrease in the production of pro-inflammatory prostaglandins . The antagonistic action on TRPV1 can affect the pain perception pathway , potentially leading to antinociceptive effects .
Pharmacokinetics
It is known to beblood-brain barrier-permeable and orally active , suggesting it has good bioavailability.
Result of Action
The result of alpha-Spinasterone’s action at the molecular and cellular level is a reduction in inflammation and pain . By inhibiting COX-1 and COX-2, it reduces the production of pro-inflammatory prostaglandins . Its antagonistic action on TRPV1 can lead to a reduction in pain perception .
Analyse Biochimique
Biochemical Properties
Alpha-Spinasterol has been reported to have several bioactive properties, making it potentially attractive in pharmacology . It has been identified as a transient receptor potential vanilloid 1 (TRPV1) antagonist . It also inhibits COX-1 and COX-2 activities with IC50 values of 16.17 μM and 7.76 μM, respectively .
Cellular Effects
Alpha-Spinasterol has shown to have effects on various types of cells. For instance, it has an inhibitory potency on glomerular mesangial cell proliferation . It also has been reported to enhance glucose uptake in skeletal muscle cells and enhance insulin secretion in pancreatic β-cells .
Molecular Mechanism
Alpha-Spinasterol exerts its effects at the molecular level through various mechanisms. It has antinociceptive efficacy via dual actions against transient receptor potential vanilloid 1 (TrpV1) and cyclooxygenases . It can directly affect membrane structure and packing in a manner similar to cholesterol .
Dosage Effects in Animal Models
The effects of Alpha-Spinasterol vary with different dosages in animal models. It has been reported to have antioxidant, anticonvulsant, antidepressant, and anti-inflammatory properties at certain dosages .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Extraction from Natural Sources: α-Spinasterone can be extracted from plants like spinach using solvent extraction methods.
Chemical Synthesis: The chemical synthesis of α-Spinasterone involves multiple steps, including the formation of the stigmastane skeleton and subsequent functionalization.
Industrial Production Methods: Industrial production of α-Spinasterone typically relies on the extraction from plant sources due to the complexity and cost of chemical synthesis. The extraction process is optimized for large-scale production, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: α-Spinasterone can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert α-Spinasterone to its corresponding alcohols or other reduced forms.
Substitution: α-Spinasterone can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Specific catalysts and reaction conditions depending on the desired substitution
Major Products Formed:
Comparaison Avec Des Composés Similaires
Stigmasterol: Another stigmastane-type phytosterol with similar biological activities.
Chondrillasterol: A stereoisomer of α-Spinasterone with comparable properties.
Uniqueness: α-Spinasterone is unique due to its specific interaction with the TRPV1 receptor and its potent anti-inflammatory and antioxidant effects. Its ability to modulate multiple biological pathways sets it apart from other similar compounds .
Propriétés
IUPAC Name |
(5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-22,25-27H,7,10,12-18H2,1-6H3/b9-8+/t20-,21-,22+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUAZCZFSVNHEF-FNTXSUCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of plants has α-spinasterone been isolated from?
A1: α-Spinasterone has been successfully isolated from a variety of plants, including Clinopodium umbrosum [], Citrullus colocynthis [, ], Ravenia spectabilis [], and Melia azedarach []. This suggests a potentially wide distribution of this compound in the plant kingdom.
Q2: What other classes of compounds have been found alongside α-spinasterone in these plants?
A2: The research indicates that α-spinasterone often coexists with other interesting compounds. For instance, in Clinopodium umbrosum, it was found alongside steroids, triterpenoids, flavonoids, and lignolic acids []. Similarly, in Citrullus colocynthis, researchers discovered it alongside other steroids, a phthalate, benzoic acid derivatives, cucurbitacins, and a novel flavone C-glycoside [, ]. This suggests a rich chemical diversity within these plants and potential synergistic effects between different compounds.
Q3: What analytical techniques are commonly employed to identify and characterize α-spinasterone?
A3: The provided research articles highlight the use of Nuclear Magnetic Resonance (NMR) spectroscopy and physicochemical property analysis as key methods for identifying and characterizing α-spinasterone [, , ]. These techniques provide detailed structural information, ensuring accurate identification of the compound. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) was used to analyze a dichloromethane extract of Ravenia spectabilis leaves, leading to the identification of α-spinasterone among other compounds [].
Q4: Has α-spinasterone demonstrated any biological activities in scientific studies?
A4: While the provided research focuses primarily on the isolation and identification of α-spinasterone, one study investigated the biological activity of a dichloromethane extract from Ravenia spectabilis leaves, which contained α-spinasterone. This extract exhibited acetylcholinesterase (AChE) inhibition activity [], suggesting a possible role of α-spinasterone or other co-extracted compounds in this activity. Further research is needed to isolate the specific effects of α-spinasterone.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate](/img/structure/B30861.png)




![(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide](/img/structure/B30882.png)
![(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B30883.png)







